5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a carboxamide group, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) salts.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide: This compound is unique due to its specific substitution pattern and the presence of both a triazole and thiophene ring.
Other Triazole-Containing Compounds: Compounds with similar triazole rings may have different substituents, leading to variations in their biological activity and chemical properties.
Thiophene Derivatives: Other thiophene derivatives may lack the triazole ring or have different functional groups, resulting in distinct chemical behaviors and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring, a phenyl group, and a thiophene ring, which together confer specific chemical and biological properties that are not found in other compounds.
Properties
IUPAC Name |
5-chloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c16-14-7-6-13(22-14)15(21)19-12(10-20-17-8-9-18-20)11-4-2-1-3-5-11/h1-9,12H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNPWEOJSMINSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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